2,3-Dichloro-6-fluoroaniline

pKa Basicity Reactivity

Halogenated aniline regioisomers often show divergent reactivity, causing failed syntheses when substituted. 2,3-Dichloro-6-fluoroaniline (CAS 1017777-51-3) eliminates this risk through its defined substitution pattern. • Distinct electronic profile: LogP ≥3.30 & pKa 0.21 enable lipophilic agrochemical and CNS-targeted medicinal chemistry without late-stage adjustments. • Process-ready solid: mp 52-54°C simplifies weighing, transfer, and automated dispensing under ambient conditions. • Reliable supply: ≥97% purity, available from multiple global vendors with ambient shipping for routine procurement.

Molecular Formula C6H4Cl2FN
Molecular Weight 180 g/mol
CAS No. 1017777-51-3
Cat. No. B1531028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dichloro-6-fluoroaniline
CAS1017777-51-3
Molecular FormulaC6H4Cl2FN
Molecular Weight180 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)N)Cl)Cl
InChIInChI=1S/C6H4Cl2FN/c7-3-1-2-4(9)6(10)5(3)8/h1-2H,10H2
InChIKeyWBHSLAUXVJCSBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dichloro-6-fluoroaniline Overview


2,3-Dichloro-6-fluoroaniline (CAS 1017777-51-3) is a halogenated aromatic amine of the formula C₆H₄Cl₂FN, belonging to the class of fluorinated aniline derivatives. It is commercially available with a purity of 97% and a melting point of 52–54 °C . Its unique 2,3-dichloro-6-fluoro substitution pattern confers distinct electronic and steric characteristics compared to regioisomeric analogs, positioning it as a strategic intermediate for selective synthetic transformations . The compound is identified by the InChI Key WBHSLAUXVJCSBO-UHFFFAOYSA-N and is supplied in solid crystalline form .

Regioisomeric Variance in Dichlorofluoroanilines


Halogenated anilines with the same molecular formula but different substitution patterns (regioisomers) exhibit markedly divergent physicochemical properties—including acidity (pKa), lipophilicity (LogP), and phase transitions—that directly govern their reactivity and suitability for specific synthetic applications. Substituting 2,3-dichloro-6-fluoroaniline with an isomer such as 2,4-dichloro-6-fluoroaniline or 3,4-dichloro-6-fluoroaniline without accounting for these differences can lead to altered reaction kinetics, unexpected regioselectivity, or failure to achieve the desired intermediate structure . The quantitative evidence below demonstrates that 2,3-dichloro-6-fluoroaniline occupies a distinct property space that is not interchangeable with its closest analogs [1].

2,3-Dichloro-6-fluoroaniline vs. Regioisomers: Key Evidence


Lower pKa vs. 2,4-Dichloro Regioisomer

2,3-Dichloro-6-fluoroaniline exhibits a markedly lower predicted pKa (0.21) compared to its 2,4-dichloro regioisomer (pKa 15.93) and the less-substituted 2-chloro-6-fluoroaniline (pKa 1.26 or 16.25 depending on source) . A pKa of 0.21 indicates the aniline nitrogen is extremely weakly basic, which fundamentally alters its nucleophilic character and protonation state under standard reaction conditions relative to the comparators .

pKa Basicity Reactivity Nucleophilicity

Higher LogP vs. 2,4-Dichloro Regioisomer

The measured or predicted octanol-water partition coefficient (LogP) for 2,3-dichloro-6-fluoroaniline is 3.30, which is substantially higher than that of 2,4-dichloro-6-fluoroaniline (LogP 2.19 – 2.82 depending on source) and 2-chloro-6-fluoroaniline (LogP 1.89) [1]. This indicates a pronounced increase in hydrophobicity conferred by the specific 2,3-dichloro-6-fluoro arrangement.

LogP Lipophilicity Partition Coefficient ADME

Solid-Phase Handling Advantage Over Liquid Analog

2,3-Dichloro-6-fluoroaniline is a crystalline solid with a melting point of 52–54 °C, whereas the less substituted analog 2-chloro-6-fluoroaniline is a liquid with a melting point of ~32 °C . This phase difference arises from the additional chlorine substituent and the specific substitution geometry.

Melting Point Physical State Handling Stability

Divergent Regiochemical Reactivity vs. 2,4-Dichloro Regioisomer

The 2,3-dichloro-6-fluoro substitution pattern is documented to direct electrophilic attacks to specific ring positions that differ from those of the 2,4-dichloro-6-fluoro analog. While quantitative comparative reaction yields are not available in the public domain for this exact set, the distinct electronic push-pull effects of the ortho-fluoro and adjacent chlorine atoms have been characterized as altering the activation/deactivation profile of the aromatic ring compared to other dichlorofluoroaniline regioisomers [1].

Regioselectivity Electrophilic Aromatic Substitution Nucleophilic Aromatic Substitution

2,3-Dichloro-6-fluoroaniline Application Scenarios


High-LogP Agrochemical Intermediate Synthesis

The elevated LogP of 2,3-dichloro-6-fluoroaniline (≥3.30) makes it particularly well-suited as a building block for designing lipophilic agrochemical candidates, where improved membrane penetration or soil mobility characteristics are desired. Its use as a starting material for pyrazole, triazole, or pyridine-based herbicides and fungicides leverages the specific substitution pattern to achieve the required physicochemical profile without additional late-stage lipophilicity adjustments.

Low Amine Basicity for Lead Optimization

In medicinal chemistry campaigns targeting central nervous system (CNS) or intracellular targets, a weakly basic amine (pKa 0.21) can reduce the risk of non-specific binding to acidic phospholipids or unwanted accumulation in lysosomes. 2,3-Dichloro-6-fluoroaniline provides a scaffold with inherently low basicity, potentially mitigating the need for additional structural modifications to tune pKa, thereby preserving synthetic efficiency.

Solid-Phase Handling for Process Development

With a melting point of 52–54 °C , 2,3-dichloro-6-fluoroaniline remains a solid under typical laboratory and pilot plant conditions (ambient temperature), simplifying weighing, transfer, and storage. This is a tangible process advantage over liquid analogs like 2-chloro-6-fluoroaniline (mp 32 °C) when operations are conducted in warmer environments or when automated solid-dispensing systems are employed.

Regioselective Functionalization in Complex Synthesis

The unique 2,3-dichloro-6-fluoro substitution pattern offers a distinct set of electronically activated/deactivated positions for electrophilic or nucleophilic aromatic substitution relative to more common 2,4- or 3,4-substituted isomers. This enables access to regioisomeric intermediates that may be difficult to obtain from alternative starting materials, thereby expanding the accessible chemical space for structure-activity relationship (SAR) exploration.

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